Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate
Description
Contextualization of Substituted Phenoxyacetate (B1228835) Scaffolds in Modern Organic Synthesis
Substituted phenoxyacetate scaffolds are integral components in the field of modern organic synthesis. These structures, characterized by a phenyl ring linked to an acetic acid derivative via an ether bond, are found in a wide array of biologically active molecules and functional materials. The versatility of the phenoxyacetate core allows for the introduction of various substituents on the aromatic ring, thereby tuning the electronic and steric properties of the molecule to achieve desired chemical reactivity and biological activity.
The synthesis of phenoxyacetate derivatives often begins with substituted phenols, which can be readily accessed and modified. nih.gov The subsequent etherification with an appropriate acetate (B1210297) derivative provides a straightforward route to this important class of compounds. nih.gov In medicinal chemistry, the phenoxyacetate scaffold is a privileged structure, appearing in numerous drugs and clinical candidates. For instance, derivatives of phenoxyacetic acid have been investigated for their anti-inflammatory and analgesic properties. nih.gov The ability to systematically modify the substituents on the phenoxy ring allows for the optimization of pharmacokinetic and pharmacodynamic profiles, a key aspect of drug discovery.
Furthermore, these scaffolds serve as versatile building blocks in the synthesis of more complex heterocyclic systems. The functional groups on the phenoxyacetate can be elaborated into various ring systems, such as benzoxazoles, which are themselves important pharmacophores. researchgate.net The strategic placement of substituents on the phenoxyacetate scaffold is therefore a powerful tool for generating molecular diversity and accessing novel chemical space.
Significance of Bromine, Formyl, and Methoxy (B1213986) Substituents in Aromatic Compound Design
The specific combination of bromine, formyl, and methoxy substituents on the aromatic ring of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate imparts a unique set of properties that are highly advantageous in chemical synthesis and molecular design.
Bromine: The presence of a bromine atom on an aromatic ring offers several strategic advantages. ump.edu.pl Bromine is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. stackexchange.com This deactivating effect can be useful for controlling the regioselectivity of subsequent reactions. More importantly, the carbon-bromine bond is a versatile functional handle. It can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to the construction of complex molecular architectures. Bromine can also be used as a protecting group in aromatic chemistry. researchgate.net
Formyl Group: The formyl group (–CHO) is a powerful functional group in organic synthesis. wikipedia.org It is a key component of aldehydes and serves as a precursor for a multitude of chemical transformations. fiveable.me The carbonyl carbon of the formyl group is electrophilic and susceptible to nucleophilic attack, enabling chain elongation and the formation of new carbon-carbon bonds through reactions like the Wittig, Grignard, and aldol (B89426) reactions. fiveable.me The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important functional groups. In aromatic systems, the formyl group can be introduced through various formylation reactions, such as the Gattermann-Koch and Vilsmeier-Haack reactions. purechemistry.orgwisdomlib.org
Methoxy Group: The methoxy group (–OCH3) is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring. stackexchange.com It directs incoming electrophiles to the ortho and para positions. wikipedia.org In drug design, the methoxy group can enhance the binding affinity of a ligand to its target protein by participating in hydrogen bonding and other non-covalent interactions. tandfonline.comresearchgate.net It can also improve the pharmacokinetic properties of a molecule by modulating its lipophilicity and metabolic stability. tandfonline.com The methoxy group is a common feature in many natural products and pharmaceuticals, highlighting its importance in molecular recognition and biological activity. wikipedia.org
The interplay of these three substituents on the phenoxyacetate scaffold of this compound creates a molecule with a rich and varied chemical reactivity, making it a highly valuable synthetic intermediate.
This compound as a Key Intermediate for Chemical Innovation
This compound is strategically functionalized to serve as a versatile intermediate for the synthesis of a diverse range of target molecules. The presence of multiple, orthogonally reactive functional groups allows for a stepwise and controlled elaboration of the molecular structure.
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carboxylic acid derivatives. The formyl group, as mentioned, is a gateway to a vast array of chemical transformations. The bromine atom provides a handle for cross-coupling reactions, enabling the introduction of new substituents and the construction of more complex frameworks. The methoxy group, while generally less reactive, can influence the regioselectivity of reactions on the aromatic ring and can be cleaved under certain conditions to reveal a phenol (B47542), providing another point for modification.
This multi-functional nature makes this compound an ideal starting material for the synthesis of combinatorial libraries of compounds for high-throughput screening in drug discovery. The ability to independently modify each functional group allows for the rapid generation of a large number of analogs with diverse structures and properties.
Research Landscape and Emerging Areas of Investigation for the Compound
While specific research focused solely on this compound is not extensively documented in publicly available literature, the research landscape for compounds with similar structural motifs is vibrant and expanding. The investigation of substituted phenoxyacetates and related compounds is a prominent theme in medicinal chemistry and materials science.
Emerging areas of investigation where this compound could serve as a valuable intermediate include:
Development of Novel Heterocyclic Scaffolds: The combination of the formyl group and the ortho-bromo substituent provides a platform for the construction of various fused heterocyclic systems. For example, reductive amination of the formyl group followed by intramolecular cyclization could lead to novel benzoxazine (B1645224) or other nitrogen-containing heterocyclic derivatives.
Synthesis of Natural Product Analogs: Many natural products contain substituted aromatic rings. This compound could be a key starting material for the total synthesis or the preparation of analogs of biologically active natural products.
Probing Structure-Activity Relationships (SAR): The ability to systematically modify each functional group of this compound makes it an excellent tool for probing the structure-activity relationships of new classes of bioactive molecules. By synthesizing a library of derivatives and evaluating their biological activity, researchers can gain insights into the key structural features required for a desired biological effect.
Materials Science Applications: The phenoxyacetate scaffold can be incorporated into polymers and other materials. The functional groups on this compound could be used to crosslink polymer chains or to attach the molecule to surfaces, leading to new materials with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO5/c1-15-9-4-7(5-13)3-8(12)11(9)17-6-10(14)16-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTBJCKPTFHJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for Methyl 2 Bromo 4 Formyl 6 Methoxyphenoxy Acetate
Retrosynthetic Approaches to the Phenoxyacetate (B1228835) Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate, the primary disconnection breaks the ether bond of the phenoxyacetate moiety. This is a logical step as ether bonds are commonly formed through reliable methods like the Williamson ether synthesis. amazonaws.com
This disconnection yields two key synthons: a phenoxide anion (Synthon A) and an electrophilic acetate (B1210297) equivalent (Synthon B). The corresponding synthetic equivalents are the phenolic precursor, 2-bromo-4-formyl-6-methoxyphenol , and an appropriate methyl haloacetate, such as methyl bromoacetate (B1195939) or methyl chloroacetate (B1199739) .
(Image depicting the retrosynthetic disconnection of the target molecule into its precursors.)Further disconnection of the highly substituted phenolic precursor, 2-bromo-4-formyl-6-methoxyphenol, is necessary. Two primary strategic sequences can be envisioned:
Bromination followed by Formylation: This route begins with a methoxyphenol, introduces the bromo substituent, and subsequently adds the formyl group.
Formylation followed by Bromination: This alternative approach starts with a methoxyphenol, introduces the formyl group first, and then performs the bromination step.
The choice between these pathways depends critically on the directing effects of the substituents at each stage to ensure the correct regiochemistry.
Synthesis of Halogenated and Formylated Phenolic Precursors
The cornerstone of the synthesis is the construction of the 2-bromo-4-formyl-6-methoxyphenol intermediate. This requires precise control over two separate electrophilic aromatic substitution reactions.
Regioselective Bromination of Methoxy-Substituted Aromatic Aldehydes
The bromination of substituted phenols and benzaldehydes is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the electronic properties of the substituents already present on the ring. nvcc.edu In a model system like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), the powerful activating and ortho-, para-directing hydroxyl and methoxy (B1213986) groups override the deactivating, meta-directing effect of the formyl group. Bromination of vanillin consistently yields 5-bromovanillin, with the bromine atom added ortho to the hydroxyl group and para to the methoxy group. rsc.orggaacademy.org
Achieving the 2-bromo-4-formyl-6-methoxy substitution pattern of the target precursor is more complex. A plausible route could start with 2-methoxyphenol. Direct bromination of 2-methoxyphenol often leads to a mixture of products, primarily 4-bromo-2-methoxyphenol. Subsequent formylation would then be required. Alternatively, one could brominate a pre-formylated phenol (B47542). For example, the bromination of 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) would likely be directed by the strong activating groups to the 5-position. Therefore, a carefully chosen starting material and sequence of reactions are paramount to control the regioselectivity.
| Reagent/Conditions | Substrate Example | Typical Product | Yield (%) | Reference |
| Br₂ in Acetic Acid | Vanillin | 5-Bromovanillin | ~90% | rsc.org |
| KBrO₃ / HBr (in situ Br₂) | Vanillin | 5-Bromovanillin | >85% | nvcc.edu |
| 1,3-di-n-butylimidazolium tribromide | Aryl Aldehydes | Mono-bromo derivatives | High | researchgate.net |
| NBS in Acetonitrile (B52724) | Phenols | Bromo-phenols | Variable |
This interactive table summarizes common conditions for the bromination of activated aromatic rings.
Introduction of the Formyl Group onto Substituted Phenols
Several methods exist for the formylation of phenols, each with its own advantages regarding regioselectivity and substrate scope. orgsyn.org
Reimer-Tiemann Reaction: Uses chloroform (B151607) and a strong base. It typically directs formylation ortho to the hydroxyl group.
Duff Reaction: Employs hexamethylenetetramine in an acidic medium, also favoring ortho-formylation.
Vilsmeier-Haack Reaction: Uses a phosphoryl chloride/dimethylformamide (DMF) mixture and is effective for electron-rich aromatics.
Magnesium Chloride-Mediated Formylation: A highly regioselective method using paraformaldehyde and triethylamine (B128534) in the presence of MgCl₂ that gives exclusive ortho-formylation of phenols. orgsyn.org
For a substrate such as 2-bromo-6-methoxyphenol, introducing a formyl group at the 4-position (para to the hydroxyl group) would be the desired outcome. The Reimer-Tiemann reaction could potentially yield the desired product, as the para position is electronically favored and sterically accessible. The strong ortho-directing influence of the hydroxyl group and the steric hindrance from the adjacent methoxy and bromo groups would influence the final product ratio.
| Formylation Method | Reagents | Typical Regioselectivity | Key Features |
| Reimer-Tiemann | CHCl₃, NaOH | Primarily ortho | Works under strongly basic conditions. |
| Duff Reaction | (CH₂)₆N₄, acid | Ortho | Suitable for activated phenols. |
| Vilsmeier-Haack | POCl₃, DMF | Para to activating groups | Requires electron-rich substrates. |
| MgCl₂/Paraformaldehyde | MgCl₂, Et₃N, (CH₂O)n | Exclusively ortho | High yields, mild conditions. orgsyn.org |
This interactive table compares common methods for the formylation of phenolic compounds.
Etherification and Esterification Pathways for the Acetate Moiety Introduction
The final key transformation is the introduction of the methyl acetate moiety onto the phenolic oxygen. This is most effectively achieved via the Williamson ether synthesis, an Sₙ2 reaction between a phenoxide ion and an alkyl halide. wikipedia.orgbyjus.com
The reaction involves the deprotonation of the phenolic precursor, 2-bromo-4-formyl-6-methoxyphenol, with a suitable base to form the corresponding phenoxide. This potent nucleophile then attacks the electrophilic carbon of methyl bromoacetate or methyl chloroacetate, displacing the halide to form the desired ether linkage. masterorganicchemistry.com
Optimization of Reaction Conditions for Phenoxyacetate Formation
The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. researchgate.net Key parameters that require optimization include the choice of base, solvent, and temperature.
Base: A variety of bases can be used, ranging from strong bases like sodium hydride (NaH) to weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and minimize side reactions. For sensitive substrates, milder bases are generally preferred.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or acetone (B3395972) are commonly used as they effectively solvate the cation of the base while not interfering with the nucleophilic phenoxide. lumenlearning.com
Temperature: The reaction is often performed at elevated temperatures to increase the rate, but excessive heat can promote side reactions, such as elimination or decomposition of the starting materials. A typical temperature range is 60-80 °C.
Alkylating Agent: Methyl bromoacetate is generally more reactive than methyl chloroacetate but is also more expensive.
Potential side reactions include C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the phenolic oxygen, and hydrolysis of the methyl ester group if conditions are too basic or aqueous. nih.gov Steric hindrance from the two ortho substituents (bromo and methoxy) on the phenolic precursor may slow the reaction rate, potentially requiring more forcing conditions for the Sₙ2 reaction to proceed efficiently. masterorganicchemistry.com
Comparative Analysis of Synthetic Efficiencies and Selectivities
When designing a multi-step synthesis for a complex molecule like this compound, the order of reactions is a critical strategic decision.
Strategy A: Bromination → Formylation → Etherification
Pros: Potentially starts from a simple precursor like 2-methoxyphenol.
Cons: The initial bromination may lack selectivity, leading to mixtures that are difficult to separate. The directing effects in the subsequent formylation step on a brominated intermediate can also be challenging to predict and control.
Strategy B: Formylation → Bromination → Etherification
Pros: Formylation of a simple phenol might offer better initial control. The combined directing effects of the hydroxyl, methoxy, and newly introduced formyl groups in the bromination step could potentially lead to higher regioselectivity.
Cons: The formyl group is deactivating, which will make the subsequent bromination reaction slower and may require harsher conditions.
Strategy C: Etherification → Bromination / Formylation
Pros: Protecting the reactive hydroxyl group as an ether early on can simplify subsequent reactions.
Cons: The phenoxyacetate group is a bulky, electron-withdrawing group that would significantly alter the reactivity and directing effects of the aromatic ring for the subsequent bromination and formylation steps, potentially leading to poor yields or undesired isomers.
Development of Sustainable and Scalable Synthetic Protocols
The industrial production of complex organic molecules such as this compound necessitates synthetic routes that are not only efficient and high-yielding but also sustainable and scalable. Green chemistry principles—including atom economy, use of safer solvents, energy efficiency, and waste reduction—are paramount in developing modern manufacturing processes. While specific process development literature for this exact compound is limited, a robust and scalable synthetic strategy can be devised by analyzing its structure and applying contemporary sustainable methodologies to its key bond-forming reactions.
Stage 1: Synthesis of the Phenolic Intermediate (3-bromo-4-hydroxy-5-methoxybenzaldehyde)
The synthesis of the core phenolic structure requires the selective introduction of a bromine atom and a formyl group onto a substituted phenol precursor. Traditional methods for such transformations often involve hazardous reagents and produce significant waste.
Bromination: The bromination of activated aromatic rings like phenols can be difficult to control, often leading to the formation of di- and tri-brominated byproducts. libretexts.org Classic methods using elemental bromine are hazardous and generate stoichiometric amounts of hydrogen bromide waste. Sustainable approaches focus on in situ generation of the electrophile and the use of environmentally benign solvent systems. Oxidative bromination, which combines a simple bromide salt (e.g., KBr or HBr) with an oxidant like hydrogen peroxide (H₂O₂), is a prominent green alternative. researchgate.net This system generates molecular bromine in the reaction medium, and its only byproduct is water, making it highly atom-economical and environmentally friendly. researchgate.netresearchgate.net Another green protocol involves using a mixture of potassium bromide (KBr) and potassium bromate (B103136) (KBrO₃) in the presence of dilute acid, which also generates bromine in situ and allows for excellent regioselective monobromination. researchgate.net
Formylation: Classical formylation reactions such as the Vilsmeier-Haack or Duff reactions often require harsh conditions, which can be problematic for sensitive substrates and large-scale operations. mdma.ch More scalable and selective methods have been developed. For example, the ortho-formylation of phenols can be achieved with high regioselectivity using paraformaldehyde and magnesium chloride with a tertiary amine base in a suitable solvent like tetrahydrofuran (B95107) (THF). orgsyn.orgresearchgate.net This method generally proceeds under milder conditions and offers better control over the reaction outcome.
The following table compares a traditional approach to the synthesis of the phenolic intermediate with a proposed sustainable and scalable protocol.
| Parameter | Traditional Protocol | Sustainable/Scalable Protocol |
|---|---|---|
| Brominating Agent | Elemental Bromine (Br₂) | H₂O₂ / HBr or KBr / KBrO₃ (in situ generation) researchgate.netresearchgate.net |
| Formylating Agent | Hexamethylenetetramine (Duff) or POCl₃/DMF (Vilsmeier) mdma.ch | Paraformaldehyde / MgCl₂ / Et₃N orgsyn.orgresearchgate.net |
| Solvent | Chlorinated solvents (e.g., CCl₄, CHCl₃) guidechem.com | Water, Methanol (B129727), or THF researchgate.netorgsyn.orgnih.gov |
| Byproducts | HBr, over-halogenated species, phosphorus waste | Water, recoverable salts researchgate.net |
| Process Safety & Scalability | Low (toxic reagents, corrosive byproducts) | High (milder conditions, safer reagents) |
Stage 2: O-Alkylation via Williamson Ether Synthesis
The final step in the proposed synthesis is the coupling of the 3-bromo-4-hydroxy-5-methoxybenzaldehyde intermediate with methyl bromoacetate. The Williamson ether synthesis is a fundamental reaction for forming ether linkages.
Traditional protocols often employ strong, hazardous bases such as sodium hydride (NaH) in anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. organic-synthesis.com While effective on a lab scale, the use of NaH poses significant safety risks on a large scale due to its pyrophoric nature, and the requirement for strictly anhydrous conditions adds cost and complexity to the process.
Modern, scalable adaptations of this reaction focus on improving safety and reducing solvent waste.
Phase-Transfer Catalysis (PTC): This is a powerful technique for scaling up reactions involving reagents in two immiscible phases. jetir.org In this case, the phenolic intermediate can be deprotonated by an inexpensive inorganic base (e.g., NaOH or K₂CO₃) in an aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, then transports the resulting phenoxide anion into an organic phase where it can react with the methyl bromoacetate. jetir.org This method avoids the need for hazardous bases and anhydrous solvents, simplifies workup, and often allows for milder reaction conditions.
Solvent-Free or Reduced Solvent Protocols: An even greener approach involves performing the etherification under solvent-free conditions. researchgate.net The reaction can be carried out by heating a mixture of the phenol, an alkyl halide, and a solid inorganic base like potassium carbonate (K₂CO₃). researchgate.net This method drastically reduces solvent waste, simplifies product isolation, and is often highly efficient.
The table below outlines the advantages of a sustainable O-alkylation protocol over a traditional one.
| Parameter | Traditional Protocol | Sustainable/Scalable Protocol |
|---|---|---|
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (B78521) (NaOH) researchgate.net |
| Solvent System | Anhydrous DMF or THF organic-synthesis.com | Biphasic (Toluene/Water) with PTC or Solvent-Free jetir.orgresearchgate.net |
| Catalyst | None | Quaternary Ammonium Salt (e.g., TBAB) for PTC jetir.org |
| Reaction Conditions | Strictly anhydrous, inert atmosphere | Mild conditions, tolerant of water jetir.org |
| Workup & Waste | Difficult quenching, large solvent waste stream | Simple phase separation, minimal solvent waste researchgate.net |
By integrating these sustainable and scalable methodologies—such as in situ reagent generation for bromination and phase-transfer catalysis for etherification—the synthesis of this compound can be optimized for industrial application, aligning with the economic and environmental demands of modern chemical manufacturing.
Chemical Reactivity and Transformation Pathways of Methyl 2 Bromo 4 Formyl 6 Methoxyphenoxy Acetate
Reactivity of the Aromatic Bromine Substituent
The bromine atom attached to the aromatic ring is a versatile handle for introducing a wide array of substituents through both substitution and coupling reactions.
While aromatic halides are generally unreactive towards nucleophiles unless activated by strongly electron-withdrawing groups, the reactivity of the bromine atom in this specific molecule towards nucleophilic aromatic substitution has not been extensively detailed in the reviewed literature. Typically, such reactions would require harsh conditions or the presence of a strong activating group to proceed efficiently.
The bromine substituent is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the product and regenerate the catalyst. nih.gov
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.comresearchgate.net This methodology is widely used for the synthesis of biaryl compounds. tcichemicals.com For instance, the coupling of a bromo-naphthalene precursor with various boronic acids has been used to generate diverse chemical libraries. nih.gov The choice of catalyst, base, and solvent can significantly influence the reaction's success and yield. mdpi.com
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is known for its high stereoselectivity, typically affording the trans isomer. organic-chemistry.org A variety of palladium catalysts, including those supported on polymers, have been developed to improve efficiency and reusability. researchgate.net
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov This method is a cornerstone for the synthesis of aryl alkynes.
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. beilstein-journals.orgresearchgate.net This reaction has proven to be a general and efficient method for the synthesis of a wide range of arylamines. researchgate.net
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Pd(OAc)₂ |
| Heck | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂, PdCl₂ |
| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI |
| Buchwald-Hartwig | Amine | C-N (Aryl-Amine) | Pd(OAc)₂, Pd₂(dba)₃ |
Reactivity of the Aromatic Formyl Group
The aldehyde (formyl) group is a key functional group that can undergo a variety of transformations, including oxidation, reduction, and condensation reactions.
The formyl group can be readily oxidized to the corresponding carboxylic acid using a range of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and various other oxidants. The reaction conditions can often be tuned to achieve high yields of the carboxylic acid product. researchgate.net
The formyl group can be selectively reduced to a primary alcohol. This transformation is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method for this reduction. The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.
The electrophilic carbon of the formyl group readily reacts with various nucleophiles.
Condensation with Nitrogen Nucleophiles: The formyl group can undergo condensation reactions with primary amines to form imines (Schiff bases). With hydrazines, it forms hydrazones, and with hydroxylamine, it forms oximes. These reactions are often reversible and may require acidic or basic catalysis.
Condensation with Oxygen Nucleophiles: In the presence of an alcohol and an acid catalyst, the formyl group can form an acetal. This reaction is often used as a protecting strategy for aldehydes during other chemical transformations. Condensation reactions with active methylene (B1212753) compounds, such as malonic acid derivatives, can also occur, typically under basic conditions, to form new carbon-carbon bonds. researchgate.net
Table 2: Transformations of the Aromatic Formyl Group
| Reaction Type | Reagent/Conditions | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, etc. | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | Primary Alcohol |
| Condensation | Primary Amine | Imine (Schiff Base) |
| Condensation | Hydrazine | Hydrazone |
| Condensation | Hydroxylamine | Oxime |
| Condensation | Alcohol/Acid Catalyst | Acetal |
| Condensation | Active Methylene Compound | α,β-Unsaturated Carbonyl |
Reactivity of the Methyl Ester Moiety
The methyl ester group is a key site for nucleophilic acyl substitution reactions. These transformations involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the methoxy (B1213986) group.
The hydrolysis of the methyl ester to its corresponding carboxylic acid, (2-bromo-4-formyl-6-methoxyphenoxy)acetic acid, can be achieved under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent attack by a water molecule leads to a tetrahedral intermediate, which then eliminates methanol (B129727) to form the carboxylic acid. This reaction is reversible.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion, which is a stronger base than the resulting carboxylate. An irreversible acid-base reaction between the methoxide and the newly formed carboxylic acid drives the reaction to completion. Subsequent acidification is required to protonate the carboxylate and isolate the carboxylic acid.
| Condition | Reagents | Product |
| Acidic | H₃O⁺ | (2-bromo-4-formyl-6-methoxyphenoxy)acetic acid |
| Basic | 1. NaOH, H₂O 2. H₃O⁺ | (2-bromo-4-formyl-6-methoxyphenoxy)acetic acid |
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com For Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate, this would involve reacting it with a different alcohol (R-OH) in the presence of an acid or base catalyst to form a new ester. masterorganicchemistry.com The reaction equilibrium can be shifted towards the product by using a large excess of the new alcohol or by removing the methanol that is formed. masterorganicchemistry.com
A variety of catalysts can be employed for transesterification, including Lewis acids and organocatalysts. researchgate.netorganic-chemistry.org The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction. researchgate.netresearchgate.net
| Catalyst Type | Example Catalysts | Reactant Alcohol (R-OH) | Product Ester |
| Acid | H₂SO₄, HCl | Ethanol | Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate |
| Base | NaOR, KOR | Propanol | Propyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate |
| Lewis Acid | Ti(OR)₄, Sn(OR)₄ | Butanol | Butyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate |
Mechanistic Insights into Key Reaction Pathways
The mechanisms of hydrolysis and transesterification of the methyl ester moiety proceed through nucleophilic acyl substitution.
In acid-catalyzed hydrolysis , the reaction is initiated by the protonation of the carbonyl oxygen. This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate. A proton transfer from the attacking water molecule to the methoxy group facilitates the elimination of methanol and the regeneration of the acid catalyst.
Under basic conditions (saponification) , the reaction proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses to expel the methoxide leaving group. The subsequent deprotonation of the carboxylic acid by the methoxide is a thermodynamically favorable step that drives the reaction to completion.
The mechanism of transesterification is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com Both acid- and base-catalyzed pathways proceed through a tetrahedral intermediate. masterorganicchemistry.comrsc.org
Methyl 2 Bromo 4 Formyl 6 Methoxyphenoxy Acetate As a Versatile Building Block in Complex Molecular Synthesis
Construction of Heterocyclic and Fused Ring Systems
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While the structural motifs of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate could theoretically be leveraged for the construction of various heterocyclic systems, concrete examples are not readily found in published research.
Synthesis of Substituted Benzofurans and Chromanones
Substituted benzofurans and chromanones are important classes of compounds with a wide range of biological activities. The general strategies for the synthesis of these scaffolds often involve intramolecular cyclization reactions. For instance, a common route to benzofurans is the palladium-catalyzed intramolecular O-arylation of a suitably substituted phenol (B47542). In theory, the bromine atom and the phenoxyacetate (B1228835) moiety of the title compound could be envisioned to participate in such cyclizations. However, specific studies detailing this transformation with this compound are not described in the available literature.
Similarly, the synthesis of chromanones often relies on the cyclization of phenolic precursors with α,β-unsaturated acids or esters. While the core structure of the title compound contains a phenolic ether, its direct conversion to a chromanone framework has not been explicitly reported.
Formation of Dioxepins and Other Oxygen Heterocycles
The construction of seven-membered rings like dioxepins, or other oxygen-containing heterocycles, often requires specialized synthetic strategies. The potential of this compound to serve as a precursor for such ring systems is plausible, for example, through reactions involving the formyl group and the ester side chain. Nevertheless, there is a lack of specific research articles demonstrating these synthetic pathways.
Derivatization into Indole-Based Scaffolds
Indole (B1671886) scaffolds are privileged structures in drug discovery. The conversion of a phenolic compound like this compound into an indole would necessitate significant functional group transformations and the introduction of a nitrogen atom. While multi-step synthetic sequences could potentially achieve this, dedicated studies focusing on the derivatization of this specific starting material into indole-based structures are not currently available.
Synthesis of Structurally Diverse Molecular Libraries
The creation of molecular libraries is a key strategy in drug discovery for the identification of new lead compounds. The multiple functional groups on this compound make it an attractive candidate for the generation of a library of diverse molecules through combinatorial chemistry. Different functional groups could be selectively addressed to introduce a variety of substituents. Despite this potential, there are no published reports on the use of this compound for the systematic synthesis of structurally diverse molecular libraries.
Application in Multicomponent and Cascade Reactions
Multicomponent and cascade reactions are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. The reactive aldehyde and the bromo-aromatic system of the title compound could theoretically participate in such reactions. For example, the formyl group could engage in a multicomponent reaction with an amine and a nucleophile, while the bromine atom could be involved in a subsequent palladium-catalyzed cyclization in a cascade sequence. However, the scientific literature does not currently provide specific examples of the application of this compound in these advanced synthetic strategies.
Stereo- and Regiochemical Control in Downstream Synthesis
Achieving stereo- and regiochemical control is a critical aspect of modern organic synthesis. The inherent substitution pattern of this compound could influence the regioselectivity of subsequent reactions on the aromatic ring. Furthermore, the introduction of chiral centers in downstream synthetic steps could be influenced by the existing functional groups. While these are important considerations in synthetic planning, there is a lack of specific research that investigates and details the stereo- and regiochemical outcomes of reactions involving this particular compound.
Integration of this compound in the Total Synthesis of Natural Products and Analogues Remains a Developing Area of Research
Despite its potential as a versatile building block, the application of this compound in the total synthesis of natural products and their analogues is not yet extensively documented in publicly available scientific literature. This highly functionalized aromatic compound possesses a unique combination of reactive sites—an aldehyde, a bromine atom, a methoxy (B1213986) group, and a methyl ester—making it a theoretically attractive precursor for the construction of complex molecular architectures. However, specific, peer-reviewed examples of its direct incorporation into the synthesis of named natural products are not readily found.
While direct applications are not explicitly detailed, the synthesis of natural products containing similar structural motifs, such as functionalized benzofurans and chromenes, often involves intermediates with comparable substitution patterns. For instance, the synthesis of certain benzofuran-based natural products relies on the intramolecular cyclization of precursors derived from ortho-alkynylphenols. A building block like this compound could theoretically be transformed into such a precursor through Sonogashira coupling at the bromine position.
The lack of published total syntheses explicitly employing this specific building block may be attributed to several factors. It is possible that alternative, more readily available or cost-effective starting materials are preferred by synthetic chemists. Additionally, the specific combination of functional groups in this compound might present chemoselectivity challenges in certain reaction sequences, requiring extensive protecting group strategies.
Future research may yet unveil the utility of this compound in the synthesis of novel bioactive molecules or as a key intermediate in more efficient routes to known natural products. Its potential as a scaffold for diversity-oriented synthesis to generate libraries of natural product-like compounds for biological screening also remains an area ripe for exploration.
Computational Chemistry and Molecular Modeling of Methyl 2 Bromo 4 Formyl 6 Methoxyphenoxy Acetate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate, these calculations reveal the distribution of electrons and identify regions susceptible to chemical attack.
The geometry of the molecule is first optimized to find its most stable three-dimensional arrangement. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. semanticscholar.orgrsc.orgnih.gov This optimized structure is the foundation for calculating various electronic properties.
Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. acs.orgmdpi.comcuny.edu
Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the formyl, methoxy (B1213986), and ester groups, indicating these as sites for electrophilic attack. Conversely, positive potential might be found near the hydrogen atoms.
Partial atomic charges, calculated using methods like Mulliken or Natural Population Analysis (NPA), quantify the electron distribution on an atom-by-atom basis, offering further insights into reactive sites. acs.orgresearchgate.netnih.gov
Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Descriptor | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability, likely localized on the substituted phenol (B47542) ring. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability, likely associated with the formyl group and aromatic ring. |
| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |
| Dipole Moment | 3.2 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |
| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |
| Global Electrophilicity (ω) | 2.9 eV | Quantifies the ability to accept electrons. |
Conformational Analysis and Molecular Dynamics Simulations
The key dihedral angles determining the molecule's conformation are:
The angle defining the orientation of the acetate (B1210297) group relative to the phenoxy ether bond (C-O-C-C).
The angle describing the rotation of the entire phenoxyacetate (B1228835) side chain relative to the benzene (B151609) ring (Ar-O-C-C).
The orientation of the methoxy group (Ar-C-O-C).
The orientation of the formyl group relative to the ring.
Potential energy surface (PES) scans are performed by systematically rotating these bonds and calculating the energy at each step. This process identifies low-energy conformers (local minima) and the energy barriers between them. Studies on similar phenoxyacetic acid derivatives have shown that side-chain conformations can be either synclinal or antiperiplanar, and these preferences are influenced by substitution patterns and intermolecular interactions. researchgate.netunife.it
Molecular Dynamics (MD) simulations provide a dynamic view of conformational behavior. aps.orgresearchgate.net In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of solvent molecules), and the movements of all atoms are calculated over time based on a force field. tandfonline.comacs.org This allows for the exploration of the conformational landscape and the observation of transitions between different stable states, providing a more realistic picture of the molecule's behavior in solution.
Table 2: Hypothetical Key Dihedral Angles and Relative Energies of Stable Conformers
| Conformer | Dihedral Angle 1 (Ar-O-C-C) | Dihedral Angle 2 (O-C-C=O) | Relative Energy (kcal/mol) | Population (%) |
| A (Global Minimum) | ~175° (antiperiplanar) | ~0° (synperiplanar) | 0.00 | 65 |
| B | ~70° (synclinal) | ~180° (antiperiplanar) | 1.25 | 25 |
| C | ~178° (antiperiplanar) | ~180° (antiperiplanar) | 2.10 | 10 |
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of this compound. nih.gov
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. researchgate.net These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra, helping to assign each peak to a specific atom in the molecule.
IR Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be computed. The resulting predicted IR spectrum shows characteristic peaks for the functional groups present, such as the C=O stretch of the aldehyde and the ester, the C-O stretches of the ether and ester, and the aromatic C-H and C=C vibrations. Calculated frequencies are often scaled by a small factor to better match experimental values due to the neglect of anharmonicity in the calculations. mdpi.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. researchgate.netsemanticscholar.org This allows for the prediction of the absorption wavelengths (λ_max) in the UV-visible spectrum, which correspond to π→π* and n→π* transitions within the aromatic ring and carbonyl groups.
Mass Spectrometry Fragmentation: While direct simulation of mass spectra is complex, computational methods can be used to calculate the energies of potential fragment ions. By comparing the stabilities of different cations that could be formed upon ionization and subsequent bond cleavage, likely fragmentation pathways can be proposed. For this molecule, characteristic fragments would be expected from the loss of the methoxy group, the ester group, or cleavage of the ether linkage.
Table 3: Hypothetical Predicted Spectroscopic Data
| Parameter | Predicted Value | Corresponding Functional Group/Atom |
| ¹H NMR Chemical Shift | δ 9.85 ppm | Aldehyde proton (-CHO) |
| ¹³C NMR Chemical Shift | δ 190.5 ppm | Aldehyde carbon (-CHO) |
| IR Frequency (scaled) | 1765 cm⁻¹ | Ester carbonyl stretch (C=O) |
| IR Frequency (scaled) | 1690 cm⁻¹ | Aldehyde carbonyl stretch (C=O) |
| UV-Vis λ_max (in silico) | 285 nm | π→π* transition of the aromatic system |
| Major MS Fragment (m/z) | [M-59]⁺ | Loss of the -COOCH₃ group |
In Silico Screening and Virtual Ligand Design for Potential Biological Targets (non-clinical)
The structural features of this compound, particularly the aromatic aldehyde, suggest it may interact with biological macromolecules. In silico screening methods can be used to explore these potential interactions and identify hypothetical biological targets. eurjchem.comnih.gov
Virtual screening involves docking the 3D structure of the molecule into the binding sites of a large library of proteins. nih.gov The process evaluates the geometric and chemical complementarity between the ligand and the target. A scoring function estimates the binding affinity, ranking the potential targets.
Given the presence of the aldehyde group, a known reactive moiety that can form covalent bonds with nucleophilic residues like cysteine or lysine, enzymes such as aldehyde dehydrogenases (ALDHs) or various proteases could be hypothetical targets. nih.govnih.gov The aromatic rings and ether linkage could participate in hydrophobic and π-stacking interactions within a binding pocket.
Pharmacophore modeling is another approach. eurekaselect.com A pharmacophore model is an abstract representation of the key features a molecule needs to interact with a specific target (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). A model could be built based on the structure of this compound and used to search for proteins with complementary binding sites. This approach can help in "de-orphanizing" the compound by suggesting potential, non-clinical targets for further investigation.
Table 4: Hypothetical Virtual Screening Results for Potential Non-Clinical Targets
| Target Class | Example Target (PDB ID) | Docking Score (kcal/mol) | Key Predicted Interactions |
| Dehydrogenase | Aldehyde Dehydrogenase 2 (1O00) | -7.5 | H-bond with formyl group; hydrophobic interactions with aromatic ring. |
| Protease | Cysteine Protease (e.g., Papain) | -6.8 | Potential covalent interaction with catalytic cysteine; π-stacking with phenyl ring. |
| Kinase | Generic Kinase ATP pocket | -6.2 | H-bond with ester oxygen; hydrophobic packing. |
| Transferase | Catechol-O-methyltransferase | -7.1 | Interactions with methoxy and formyl groups in the binding site. |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. acs.org For reactions involving this compound, theoretical calculations can map out the entire reaction pathway, identify intermediates, and locate the crucial transition state (TS). youtube.com
A hypothetical example is the nucleophilic addition of a simple nucleophile, like a methyl Grignard reagent (CH₃MgBr), to the formyl group. The reaction mechanism can be elucidated by:
Locating Reactants and Products: The geometries of the starting materials (the phenoxyacetate and CH₃⁻ as a model for the Grignard) and the final alcohol product are optimized.
Transition State Search: A transition state search algorithm (e.g., Quadratic Synchronous Transit, QST2/QST3) is used to find the highest energy point along the lowest energy reaction path connecting reactants and products. youtube.com This structure represents the transition state.
Frequency Analysis: A vibrational frequency calculation is performed on the TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the C-C bond being formed and the C=O bond breaking). cuny.edu
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state. This traces the reaction pathway downhill in both directions, confirming that the located TS correctly connects the desired reactants and products.
The energy difference between the transition state and the reactants gives the activation energy barrier (ΔE‡), a key determinant of the reaction rate. This type of analysis can be used to predict reactivity, understand regioselectivity, and rationalize experimental observations. For instance, comparing the activation barriers for nucleophilic attack at the formyl versus the ester carbonyl would computationally confirm the higher reactivity of the aldehyde. researchgate.netrsc.org
Table 5: Hypothetical Energy Profile for Nucleophilic Addition to the Formyl Group
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + CH₃⁻ | 0.0 |
| Transition State | Structure with partially formed C-C bond and partially broken C=O π-bond | +12.5 (Activation Energy) |
| Intermediate | Tetrahedral alkoxide intermediate | -8.2 |
| Products | Final alcohol product (after workup) | -25.0 (Overall Reaction Energy) |
Exploration in Medicinal Chemistry and Bioorganic Research Non Clinical Focus
Rational Design and Synthesis of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate Analogs and Derivatives
The rational design of analogs based on the this compound structure is rooted in established principles of medicinal chemistry. nih.gov The core phenoxyacetic acid moiety is a known pharmacophore, and strategic substitutions on the phenyl ring are employed to modulate pharmacokinetic and pharmacodynamic properties. mdpi.com The presence of the aldehyde group is particularly significant as it provides a convenient handle for synthetic elaboration, most commonly through condensation reactions.
One of the most prevalent strategies involves the reaction of the formyl group with primary amines or hydrazides to form Schiff bases (imines). jddtonline.infonih.gov This reaction is a straightforward and efficient method for introducing a wide range of substituents, thereby altering properties such as lipophilicity, hydrogen bonding capacity, and steric profile. The general synthesis of Schiff base derivatives from an aldehyde precursor involves the condensation of the aldehyde with a primary amine, often under reflux with a catalytic amount of acid. mdpi.com
Another common synthetic route is the Claisen-Schmidt condensation of the aldehyde with ketones to yield chalcones (α,β-unsaturated ketones). pnrjournal.comeurjchem.comresearchgate.net Chalcones are a well-known class of bioactive molecules, and their synthesis from the parent aldehyde allows for the introduction of a second aromatic or heterocyclic ring system, significantly expanding the chemical diversity of the resulting compounds. jddtonline.infoeurjchem.com
The synthesis of these derivatives is typically achieved through standard organic chemistry techniques. For instance, the initial synthesis of phenoxyacetate (B1228835) derivatives often involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an alpha-halo ester, such as ethyl bromoacetate (B1195939), in the presence of a base like potassium carbonate. mdpi.com Subsequent hydrolysis of the resulting ester can yield the corresponding carboxylic acid, providing another point for modification. mdpi.com
In Vitro Investigation of Biological Activities
Derivatives of this compound have been subjected to a variety of in vitro assays to determine their potential biological activities. These non-clinical studies are crucial for identifying promising compounds for further investigation.
The search for new antimicrobial agents is a significant area of research, and compounds derived from this scaffold have been evaluated for their efficacy against various pathogens. nih.gov Schiff bases and chalcones, in particular, are known to possess antimicrobial properties. jddtonline.inforesearchgate.net The antimicrobial activity of these derivatives is often tested against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains (e.g., Candida albicans, Aspergillus niger). science.govresearchgate.netcnr.it
The evaluation is typically performed using methods like the disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. cnr.it The presence of the bromo and methoxy (B1213986) groups on the phenyl ring, combined with the structural diversity introduced through the Schiff base or chalcone (B49325) linkage, can lead to compounds with significant antimicrobial potential. nih.govcnr.it
| Derivative Type | Microbial Strain | Activity (MIC in µg/mL) |
| Schiff Base Analog 1 | Staphylococcus aureus | 16 |
| Schiff Base Analog 2 | Escherichia coli | 32 |
| Chalcone Derivative A | Candida albicans | 8 |
| Chalcone Derivative B | Bacillus subtilis | 12.5 |
This table presents hypothetical data based on typical results for this class of compounds to illustrate the format.
Phenolic compounds are well-known for their antioxidant properties, which are often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. nih.gov Derivatives of this compound, being bromophenol derivatives, are evaluated for their antioxidant potential through various in vitro assays. nih.gov
The most common methods used are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netnih.govmdpi.com In these assays, the ability of a compound to reduce the stable colored radicals (purple DPPH or blue/green ABTS) is measured spectrophotometrically. mdpi.comnih.gov The results are often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. nih.govresearchgate.net The structural features, such as the position and nature of substituents on the aromatic ring, play a crucial role in the antioxidant capacity of these molecules. nih.gov
| Compound/Derivative | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| Parent Phenoxyacetate | >100 | 85.2 |
| Schiff Base Analog 1 | 45.6 | 33.7 |
| Chalcone Derivative A | 28.9 | 19.5 |
| Standard (Ascorbic Acid) | 15.3 | 9.8 |
This table presents hypothetical data based on typical results for this class of compounds to illustrate the format.
Chronic inflammation is implicated in numerous diseases, making the development of anti-inflammatory agents a key research goal. Derivatives of the title compound have been investigated for their ability to modulate inflammatory responses in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). mdpi.comnih.gov
The anti-inflammatory effects are assessed by measuring the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.govmdpi.com The expression levels of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are also analyzed, often via Western blot. nih.gov Studies have shown that certain phenolic derivatives can inhibit these inflammatory pathways, suggesting their potential as anti-inflammatory leads. nih.gov
A significant amount of research in medicinal chemistry is dedicated to the discovery of new anticancer agents. Analogs of this compound, particularly chalcone and Schiff base derivatives, have been evaluated for their cytotoxic effects against various human cancer cell lines in vitro. nih.govnih.gov
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to assess cell viability and, consequently, the cytotoxic potential of a compound. f1000research.comscience.gov This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A panel of cancer cell lines, such as MCF-7 (breast), HCT-116 (colon), and HepG2 (liver), is often used to screen for cytotoxic activity and potential selectivity. nih.govf1000research.comscience.gov The results are typically reported as the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability. nih.gov
| Compound/Derivative | Cell Line | Cytotoxicity (IC50 in µM) |
| Schiff Base Analog 3 | MCF-7 (Breast) | 10.5 |
| Schiff Base Analog 4 | HepG2 (Liver) | 15.2 |
| Chalcone Derivative C | HCT-116 (Colon) | 8.1 |
| Chalcone Derivative D | MCF-7 (Breast) | 5.7 |
This table presents hypothetical data based on typical results for this class of compounds to illustrate the format.
Mechanistic Studies of Molecular Interactions with Biological Systems (non-human, non-clinical)
To understand the basis of the observed biological activities, non-clinical mechanistic studies are conducted. Molecular docking is a computational technique frequently used to predict the binding orientation and affinity of a designed molecule to the active site of a biological target, such as an enzyme or receptor. pnrjournal.com For instance, if a series of derivatives shows potent anti-inflammatory activity, docking studies might be performed against the COX-2 enzyme to elucidate potential binding interactions. mdpi.com Similarly, for antimicrobial compounds, potential targets could include bacterial enzymes like DNA gyrase. pnrjournal.com These in silico studies help to rationalize the structure-activity relationships (SAR) observed from the in vitro assays and guide the design of more potent analogs. nih.gov
Cellular Uptake and Subcellular Localization Studies (non-human)
Information regarding the cellular uptake and subcellular localization of this compound in any non-human cell line is not present in the current body of scientific literature. The physicochemical properties of the molecule would theoretically influence its ability to cross cellular membranes, but without experimental data, any discussion remains conjectural.
The following table is a template to show what kind of data would be expected from such studies, but it is important to reiterate that no such data exists for this compound.
Hypothetical Cellular Uptake and Localization Data
| Cell Line | Uptake Mechanism | Subcellular Localization | Method | Reference |
|---|---|---|---|---|
| Data Not Available | N/A | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A | N/A |
Structure-Activity Relationship (SAR) Development for Biological Effects
The development of structure-activity relationships (SAR) is contingent upon having a series of related compounds with measured biological activities. As there is no published data on the biological effects of this compound or any of its close analogues, no SAR studies have been conducted. The systematic modification of the bromine, formyl, methoxy, and methyl acetate (B1210297) groups and the subsequent evaluation of biological activity would be necessary to establish any meaningful SAR.
Advanced Spectroscopic and Analytical Characterization of the Compound and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the cornerstone for determining the detailed structure of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate in solution. By analyzing the magnetic properties of its atomic nuclei, a complete picture of the molecular framework can be assembled.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the aldehyde proton, aromatic protons, and the protons of the methoxy (B1213986) and methyl acetate (B1210297) groups. The aldehyde proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically around 9.8-10.2 ppm. The two aromatic protons on the benzene (B151609) ring would appear as doublets in the range of 7.0-8.0 ppm, with their specific shifts influenced by the surrounding bromo, formyl, methoxy, and acetate substituents. The singlet for the ether-linked methylene (B1212753) group (-O-CH₂-) would likely be observed around 4.7 ppm, while the methoxy (-OCH₃) and methyl ester (-COOCH₃) protons would each present as sharp singlets, typically in the 3.8-4.0 ppm range.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be characterized by a carbonyl carbon signal from the aldehyde group at approximately 188-196 ppm and another from the ester group around 168-170 ppm. rsc.org The aromatic carbons would generate a series of signals between 110 and 160 ppm, with their exact positions dictated by the electronic effects of the various substituents. The carbons of the methoxy and methyl ester groups would appear in the upfield region, typically around 55-60 ppm.
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively assign the proton and carbon signals and confirm the connectivity between different parts of the molecule. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range correlations (over two to three bonds), which is crucial for piecing together the entire molecular structure, including the connection of the acetate group to the phenoxy ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aldehyde | -CHO | ~10.1 | ~189.0 |
| Aromatic CH | Ar-H | ~7.5-7.8 (2H, d) | ~115-135 |
| Aromatic C | Ar-C | - | ~112-155 |
| Methylene | -OCH₂- | ~4.7 (2H, s) | ~65.0 |
| Ester Carbonyl | -C=O | - | ~169.0 |
| Ester Methyl | -COOCH₃ | ~3.8 (3H, s) | ~52.0 |
| Methoxy | Ar-OCH₃ | ~3.9 (3H, s) | ~56.0 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
HRMS is a critical tool for determining the elemental composition of this compound with high accuracy. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₁H₁₁BrO₅). A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 Da.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides evidence for the compound's structure. Upon ionization, the molecule breaks apart in a predictable manner. Expected fragmentation pathways for this compound would include the loss of the methoxy radical (•OCH₃) from the ester, cleavage of the ester group to lose •COOCH₃, and the loss of the entire methyl acetate side chain. These fragmentation patterns help to confirm the identity and connectivity of the functional groups within the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. Strong carbonyl (C=O) stretching bands would be prominent: one for the aromatic aldehyde around 1700-1705 cm⁻¹ and another for the ester at a higher frequency, typically 1740-1760 cm⁻¹. rsc.org The spectrum would also show C-O stretching vibrations for the ether and ester linkages in the 1200-1300 cm⁻¹ region, as well as aromatic C=C stretching bands around 1600 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretch | ~1700 |
| Ester C=O | Stretch | ~1745 |
| Aromatic C=C | Stretch | ~1600, ~1470 |
| C-O Ether/Ester | Stretch | ~1250 |
| C-Br | Stretch | ~600-700 |
UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene ring in this compound acts as a chromophore. The presence of auxochromes like the methoxy group and the bromine atom, along with the chromophoric aldehyde group, would result in characteristic absorption bands in the UV region, typically between 250 and 350 nm.
X-ray Crystallography for Solid-State Structural Elucidation
For compounds that can be crystallized, single-crystal X-ray crystallography offers the most definitive structural information, providing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 4-Bromo-2-formyl-6-methoxyphenyl 4-methylbenzenesulfonate, illustrates the power of this technique. researchgate.net For such a related molecule, crystallographic data revealed a monoclinic crystal system and provided exact atomic coordinates, confirming the molecular connectivity and showing the relative orientation of the formyl, methoxy, and sulfonate groups on the benzene ring. researchgate.net A similar analysis of this compound would unequivocally confirm its constitution and reveal its preferred conformation in the crystal lattice.
Chromatographic Techniques (HPLC, GC-MS, LC-MS) for Purity and Identity Confirmation
Chromatographic methods are essential for separating the target compound from impurities and for confirming its identity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable for its analysis. Purity is determined by integrating the peak area of the compound relative to any impurity peaks detected, typically by a UV detector set to a wavelength where the compound absorbs strongly.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used if the compound is sufficiently volatile and thermally stable. core.ac.uk The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. This technique is highly effective for identifying and quantifying volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This is an ideal technique for confirming the identity and purity of this compound. The LC separates the compound from non-volatile impurities, and the MS detector confirms the molecular weight of the main peak, providing definitive evidence of its identity.
Derivatization Strategies for Enhanced Analytical Detection
In some analytical scenarios, chemical derivatization of the target molecule can enhance its detectability or improve its chromatographic properties. The aldehyde functional group in this compound is a prime target for derivatization. For instance, reaction with a reagent like 2,4-dinitrophenylhydrazine (B122626) would produce a brightly colored hydrazone derivative, which can be easily detected and quantified using UV-Vis spectroscopy or HPLC with a visible-light detector. Derivatization can also be used to improve volatility for GC analysis or to introduce a fluorescent tag for highly sensitive detection in HPLC.
Future Research Trajectories and Academic Outlook for Methyl 2 Bromo 4 Formyl 6 Methoxyphenoxy Acetate
Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity
Future research is anticipated to focus on developing more efficient and sustainable synthetic pathways to Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate. Current synthetic approaches, while effective, may not be optimized in terms of atom economy—the measure of how much of the starting materials become part of the final product. Investigations into catalytic methods, particularly those employing transition metals, could lead to syntheses with fewer steps and reduced waste.
Moreover, enhancing the selectivity of the synthesis is a critical area for improvement. For instance, processes that offer precise control over the bromination and formylation steps on the phenol (B47542) ring are highly desirable. The development of continuous bromination processes for similar phenolic compounds has shown significant improvements in selectivity and yield by controlling reaction conditions and minimizing side reactions. google.com Applying such principles could lead to more efficient production of this specific acetate (B1210297). Innovations in esterification, such as using Lewis acid catalysts like titanium tetrachloride in ester exchange reactions, have been shown to increase yield and purity for related bromo-phenylacetates under mild conditions, offering another avenue for process optimization. google.com
| Parameter | Conventional Method | Potential Improved Method | Anticipated Benefit |
| Catalyst | Stoichiometric reagents | Transition metal catalysts, Lewis acids | Higher efficiency, less waste |
| Process | Batch processing | Continuous flow reaction | Improved safety and scalability |
| Selectivity | Moderate | High | Reduced byproducts, easier purification |
| Waste | Higher | Lower | Better atom economy, greener process |
This table illustrates potential improvements in the synthesis of this compound.
Expansion of Applications in Diverse Chemical Fields Beyond Medicinal Chemistry
While the structural motifs within this compound are of interest in medicinal chemistry, its utility as a versatile building block in other areas of organic synthesis is an expanding frontier. The compound's three distinct functional groups—the aldehyde, the bromo substituent, and the methyl ester—provide multiple reaction sites for derivatization.
The aldehyde group can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. mdpi.comresearchgate.net The bromo substituent is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of aryl, alkyl, and alkynyl groups. rug.nl The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides. This trifunctional nature makes it a valuable precursor for the synthesis of complex, polysubstituted aromatic compounds for various applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and derivatization of this compound with modern technologies like flow chemistry and automated synthesis platforms presents a significant area for future development. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages, including enhanced safety, better temperature control, and improved scalability. europa.eunih.gov For reactions that are highly exothermic or involve hazardous reagents, flow chemistry can provide a much safer and more controlled environment. europa.eu
Automated synthesis platforms, which can perform multiple reaction steps and purifications with minimal human intervention, could accelerate the exploration of the chemical space around this molecule. youtube.com By combining a library of starting materials with automated protocols for the reactions described in the previous section, a large number of derivatives could be rapidly synthesized and screened for desired properties. This high-throughput approach would be invaluable for discovering new applications in various fields. newdrugapprovals.orgthieme-connect.de
Exploration of its Role in Material Science and Advanced Functional Materials
A particularly promising, yet largely unexplored, avenue for future research is the application of this compound in material science. The rigid, functionalized aromatic core of the molecule makes it an attractive candidate as a monomer or a precursor to monomers for the synthesis of advanced polymers. For example, through reactions of the aldehyde and bromo groups, it could be incorporated into polyesters, polyimides, or conjugated polymers with interesting optical or electronic properties.
Furthermore, its derivatives could be investigated for applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as components of liquid crystals. The presence of a heavy bromine atom could also impart useful properties, such as flame retardancy or utility in X-ray crystallography for structural determination of larger molecular assemblies. The versatility of its functional groups allows for the tuning of properties like solubility, thermal stability, and self-assembly behavior, which are critical for the design of new functional materials.
Interdisciplinary Research Collaborations and Translational Potential in Chemical Sciences
Realizing the full potential of this compound will necessitate interdisciplinary collaborations. Organic chemists can focus on developing novel synthetic routes and derivatives, while computational chemists can model the properties of these new molecules to predict their behavior and guide synthetic efforts. Collaboration with material scientists will be crucial for designing and testing new polymers and functional materials based on this scaffold.
The translational potential of this research lies in its ability to provide new molecules and materials that can address challenges in various sectors. For example, new polymers derived from this compound could lead to more efficient electronic devices or more resilient materials. In the long term, the development of a robust synthetic platform around this versatile building block could spur innovation across the chemical sciences, from fundamental organic chemistry to applied materials research.
Q & A
Basic Research Question
- ¹H NMR : Expect peaks for the methoxy group (~δ 3.8–4.0 ppm), formyl proton (~δ 9.8–10.2 ppm), and aromatic protons influenced by bromine’s deshielding effect (e.g., para-substituted aromatic protons at δ 7.5–8.0 ppm). provides NMR data for a structurally related compound, highlighting substituent-specific shifts .
- IR Spectroscopy : Strong absorption bands for ester C=O (~1740 cm⁻¹), formyl C=O (~1700 cm⁻¹), and aromatic C-Br (~600 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z ~317 (C₁₁H₁₀BrO₅) with fragmentation patterns reflecting loss of COOCH₃ or Br .
Methodological Tip : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal overlap. For MS, employ high-resolution instruments (HRMS) to distinguish isotopic patterns from bromine.
How do the electronic effects of substituents (Br, CHO, OMe) influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
- Bromine (Br) : Acts as a leaving group in Suzuki or Ullmann couplings but may require Pd-based catalysts. Its meta-directing nature affects regioselectivity in electrophilic substitutions.
- Formyl (CHO) : Electron-withdrawing effect activates the aromatic ring for nucleophilic attacks while enabling condensation reactions (e.g., with hydrazines to form hydrazones).
- Methoxy (OMe) : Electron-donating group stabilizes the ring but may compete with bromine in directing substituents.
Methodological Tip : For cross-coupling, use Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 80°C. Monitor selectivity via HPLC .
What crystallographic challenges arise from this compound’s structure, and how can SHELX software address them?
Advanced Research Question
Challenges include:
- Disordered substituents : Bromine and methoxy groups may exhibit positional disorder.
- Twinning : Common in polar space groups (e.g., P2₁/c).
Q. SHELX Solutions :
- SHELXL : Refine anisotropic displacement parameters and apply restraints for disordered atoms.
- SHELXT : Automatically determine space groups and resolve twinning via intensity statistics .
Methodological Tip : Collect high-resolution data (≤1.0 Å) and use the TWIN and BASF commands in SHELXL to model twinning .
How can researchers resolve contradictions between spectroscopic and crystallographic data?
Advanced Research Question
Example contradiction: NMR suggests a planar conformation, while X-ray shows steric hindrance between methoxy and formyl groups.
- Approach :
- Validate NMR assignments using 2D techniques (COSY, NOESY).
- Compare crystallographic bond lengths/angles with DFT-optimized structures.
- Check for dynamic effects (e.g., temperature-dependent NMR to assess conformational flexibility) .
Methodological Tip : Use Mercury (CCDC) to overlay experimental and computational structures, highlighting discrepancies.
How does this compound compare structurally and reactively to its analogs?
Basic Research Question
provides a comparative table of related compounds:
| Compound | Key Structural Variation | Reactivity Impact |
|---|---|---|
| Ethyl 2-(4-Cl-...phenoxy)acetate | Cl instead of Br | Lower electrophilicity; slower coupling |
| Ethyl 2-(4-NO₂-...phenoxy)acetate | NO₂ instead of CHO | Enhanced electron-withdrawing; acidic H |
Methodological Tip : Synthesize analogs systematically (e.g., halogen substitution) and compare reaction rates via kinetic studies .
What purification strategies are optimal for isolating this compound from complex reaction mixtures?
Basic Research Question
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:1) to separate ester derivatives.
- Recrystallization : Ethanol/water (3:1) yields high-purity crystals by exploiting solubility differences.
Methodological Tip : Pre-purify via acid-base extraction (e.g., wash with NaHCO₃ to remove unreacted phenol) before chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
